molecular formula C6H14ClNO B2634707 (R)-2-Ethylmorpholine hydrochloride CAS No. 1313019-05-4

(R)-2-Ethylmorpholine hydrochloride

Cat. No.: B2634707
CAS No.: 1313019-05-4
M. Wt: 151.63
InChI Key: XCQXIJLYGHPCNK-FYZOBXCZSA-N
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Description

(R)-2-Ethylmorpholine hydrochloride is a chiral secondary amine salt with the molecular formula C₆H₁₃NO·HCl. It is characterized by a morpholine ring substituted with an ethyl group at the 2-position and exists as the (R)-enantiomer. Key physicochemical properties include:

  • Molecular Weight: 151.5 g/mol
  • Boiling Point: 160.631°C
  • Density: 0.878 g/cm³
  • Refractive Index: 1.5040
  • Melting Point: 8–9°C
  • Purity: 95% (typical commercial grade)
  • CAS Number: 52769-10-5 .

This compound is utilized in pharmaceutical synthesis and organic chemistry as a chiral building block.

Properties

IUPAC Name

(2R)-2-ethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXIJLYGHPCNK-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313019-05-4
Record name (2R)-2-ethylmorpholine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethylmorpholine hydrochloride typically involves the reaction of morpholine with ethyl halides under controlled conditions. One common method is the alkylation of morpholine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of ®-2-Ethylmorpholine hydrochloride is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the reduced form of the compound.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of ®-2-Ethylmorpholine.

    Reduction: Reduced forms of ®-2-Ethylmorpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-2-Ethylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and surfactants.

Mechanism of Action

The mechanism of action of ®-2-Ethylmorpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-Substituted Morpholine Hydrochlorides

The most direct analogs are positional isomers and derivatives of ethylmorpholine hydrochloride. Below is a comparative analysis based on physicochemical data (Table 1):

Table 1: Comparative Physicochemical Properties of Ethylmorpholine Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index Melting Point (°C) Purity CAS Number
(R)-2-Ethylmorpholine HCl 151.5 160.631 0.878 1.5040 8–9 95% 52769-10-5
3-Ethylmorpholine HCl 151.5 156–158 0.955 1.4519 Not reported 95% Not available
2-Ethyl-2-(trifluoromethyl)morpholine HCl 253.68* Not reported Not reported Not reported Not reported Not available Not available

*Molecular weight calculated based on formula C₇H₁₂F₃NO·HCl.

Key Observations:

Positional Isomerism : The 2-ethyl and 3-ethyl isomers exhibit distinct physical properties. For instance, (R)-2-ethylmorpholine HCl has a higher boiling point (160.631°C vs. 156–158°C) and lower density (0.878 vs. 0.955 g/cm³) compared to the 3-ethyl analog, likely due to differences in molecular packing and steric effects .

Trifluoromethyl Derivative : 2-Ethyl-2-(trifluoromethyl)morpholine HCl introduces a fluorinated group, which typically enhances metabolic stability in pharmaceuticals. However, insufficient data limits its comparison .

Other Ethylamine Derivatives

Ethyl-substituted amines and morpholine analogs from include:

  • N-Ethylmethylamine : A simpler secondary amine (boiling point 178°C, density 0.688 g/cm³) but lacks the morpholine ring, reducing its utility in complex syntheses .
  • Ethyl Nicotinate : An ester derivative (melting point 93°C, boiling point 223–224°C) with unrelated applications in flavoring and fragrances .

These compounds differ significantly in structure and function, highlighting the unique role of ethylmorpholine hydrochlorides in chiral chemistry.

Biological Activity

(R)-2-Ethylmorpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a hydrochloride salt derived from 2-ethylmorpholine. It possesses a morpholine ring, which is known to contribute to various biological activities. The molecular formula is C7_7H15_{15}ClN, with a molar mass of approximately 162.66 g/mol. The presence of the ethyl group and the specific chirality of the compound are believed to influence its interactions with biological targets.

Pharmacological Properties

Research indicates that morpholine derivatives, including this compound, exhibit several pharmacological activities:

  • Antimicrobial Activity : Morpholine derivatives have shown effectiveness against various bacterial strains. Studies suggest that this compound may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
  • Antitumor Activity : Preliminary studies indicate that compounds containing morpholine structures can exhibit antitumor properties. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Neuropathic Pain Management : Recent research has highlighted the role of σ1 receptor antagonists in reducing neuropathic pain. While this compound has not been directly studied in this context, its structural analogs have demonstrated significant analgesic effects through σ1 receptor inhibition .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • σ1 Receptor Modulation : Compounds that target σ1 receptors have been shown to influence pain pathways and neuroprotection. The antagonism of these receptors may lead to reduced sensitivity in neuropathic pain models .
  • Enzyme Inhibition : Morpholine derivatives often interact with specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that certain morpholine-based compounds inhibit NADH:ubiquinone oxidoreductase (PfNDH2), which is crucial for the survival of malaria parasites .

Case Studies and Research Findings

A selection of case studies highlights the potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Neuropathic PainPotential σ1 receptor antagonist
MechanismDescriptionReferences
σ1 Receptor ModulationReduces sensitivity in pain pathways
Enzyme InhibitionInhibits NADH:ubiquinone oxidoreductase

Q & A

Q. What are the key physicochemical properties of (R)-2-Ethylmorpholine hydrochloride critical for experimental design?

Methodological Answer: Prioritize measuring molecular weight (151.5 g/mol), melting point (93°C), density (1.107 g/cm³), and refractive index (1.5040) to ensure compatibility with solvents and reaction conditions. Use differential scanning calorimetry (DSC) for purity validation (>95%) and nuclear magnetic resonance (NMR) for structural confirmation. These parameters influence solubility, stability, and reactivity in synthetic workflows .

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

Methodological Answer: Common methods include morpholine ring alkylation with ethyl halides under basic conditions. Optimize solvent polarity (e.g., ethanol vs. ethyl acetate) and temperature (160–224°C) to enhance enantiomeric excess. Catalytic hydrogenation or chiral auxiliary approaches can improve stereoselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) ensures specificity in biological or synthetic mixtures. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Validate methods using spiked recovery experiments and calibration curves with internal standards (e.g., deuterated analogs) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for powder handling to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers away from moisture. Emergency procedures should include immediate rinsing with water for spills and consultation of Safety Data Sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., impurity profiles, solvent effects). Reproduce experiments under standardized conditions (pH, temperature, cell lines). Apply statistical tests (e.g., ANOVA) to assess inter-study variability. Cross-validate findings using orthogonal assays (e.g., receptor binding vs. functional activity) .

Q. What strategies ensure chiral purity during the synthesis of this compound?

Methodological Answer: Employ chiral stationary phases (CSPs) in preparative HPLC or supercritical fluid chromatography (SFC) for enantiomer separation. Asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP) enhances stereocontrol. Validate purity via circular dichroism (CD) spectroscopy and polarimetry. Kinetic resolution using lipases can isolate the (R)-enantiomer from racemic mixtures .

Q. How do salt formation protocols impact the crystallinity and stability of this compound?

Methodological Answer: Screen counterions (e.g., chloride vs. sulfate) and crystallization solvents (e.g., acetone/water mixtures) to optimize crystal lattice stability. Use X-ray powder diffraction (XRPD) to assess polymorphic forms. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life under varying storage conditions .

Q. What in vitro models are appropriate for studying the neuropharmacological effects of this compound?

Methodological Answer: Utilize primary neuronal cultures or SH-SY5Y neuroblastoma cells for receptor interaction studies. Measure dose-dependent effects on neurotransmitter release (e.g., dopamine, serotonin) via microdialysis or LC-MS/MS. Pair electrophysiological recordings (patch-clamp) with calcium imaging to assess ion channel modulation .

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